![molecular formula C17H23N3O3S B5371415 N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)
N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including lymphoma, leukemia, and autoimmune disorders.
作用機序
The mechanism of action of TAK-659 involves the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and T cells. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, which leads to the inhibition of cell growth and survival. Additionally, TAK-659 has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune responses.
Biochemical and physiological effects:
TAK-659 has been shown to have potent inhibitory effects on the proliferation of cancer cells and the activation of immune cells. In preclinical studies, TAK-659 has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. In addition, TAK-659 has been shown to modulate the immune system by inhibiting the activation of B cells and T cells, which are involved in autoimmune disorders.
実験室実験の利点と制限
One of the advantages of TAK-659 is its potent inhibitory effects on cancer cells and immune cells, which makes it a promising candidate for therapeutic applications. However, one of the limitations of TAK-659 is its potential toxicity, which requires careful monitoring in preclinical and clinical studies. In addition, the optimal dosing and administration of TAK-659 need to be determined in further studies.
将来の方向性
There are several potential future directions for the research on TAK-659. One direction is to investigate its therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to optimize the dosing and administration of TAK-659 to minimize its potential toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of TAK-659 and its interactions with other signaling pathways. Finally, the development of novel analogs of TAK-659 with improved pharmacological properties may lead to the discovery of more potent and selective inhibitors of BTK.
合成法
The synthesis of TAK-659 involves the reaction of 2-oxohexahydro-1H-thieno[3,4-d]imidazole-4-carboxylic acid with 3-methoxyaniline, followed by the addition of a pentanoyl chloride reagent. The resulting product is purified through column chromatography to obtain TAK-659 in its pure form.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including lymphoma, leukemia, and autoimmune disorders. It has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. TAK-659 has also been found to modulate the immune system by inhibiting the activation of B cells and T cells, which are involved in autoimmune disorders.
特性
IUPAC Name |
N-(3-methoxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-23-12-6-4-5-11(9-12)18-15(21)8-3-2-7-14-16-13(10-24-14)19-17(22)20-16/h4-6,9,13-14,16H,2-3,7-8,10H2,1H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLRLXCBACXFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

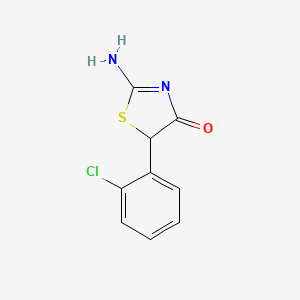

![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5371346.png)
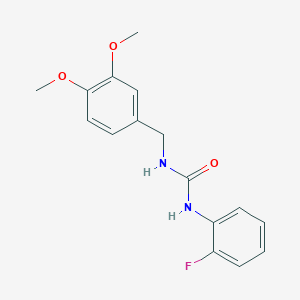
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B5371368.png)
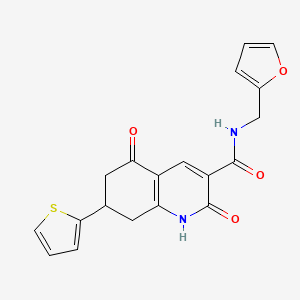
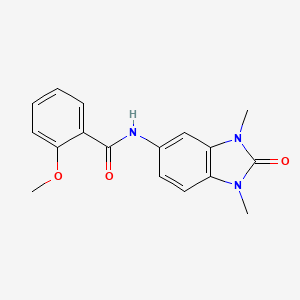
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)
![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)

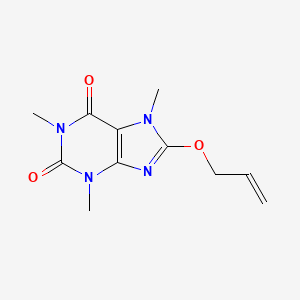
![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)